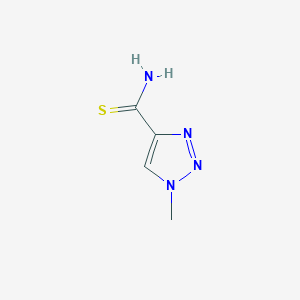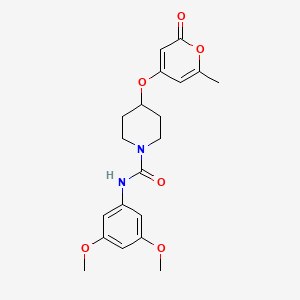
(3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone, also known as DFPIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
Research on compounds with structural similarities to "(3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone" includes the synthesis and structural analysis of heterocyclic compounds. For instance, Huang et al. (2021) discussed the synthesis, crystal structure, and DFT study of boric acid ester intermediates, emphasizing the importance of these compounds in chemical synthesis and their structural characterization through spectroscopic methods and X-ray diffraction. This research demonstrates the compound's role in facilitating the understanding of molecular structures and the development of novel synthetic routes (Huang et al., 2021).
Biological Activity and Pharmaceutical Applications
Studies also explore the biological activities of related compounds, indicating potential pharmaceutical applications. Malik and Khan (2014) synthesized a series of novel compounds to evaluate their anticonvulsant activities, suggesting the therapeutic potential of these molecules in treating neurological disorders. The study highlights the significance of chemical analogs in discovering new drugs with improved efficacy and safety profiles (Malik & Khan, 2014).
Material Science and Polymer Research
The compound's relevance extends to material science, where derivatives are used in the synthesis of polymers and materials with specific properties. Shi et al. (2017) developed a new aromatic ketone monomer for preparing poly(arylene ether sulfone)s with benzyl quaternary ammonium pendants. This research underscores the role of such compounds in designing materials with desirable conductivity and stability, useful in various industrial applications (Shi et al., 2017).
Wirkmechanismus
Target of Action
The primary target of (3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.
Mode of Action
As a DPP-4 inhibitor, (3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone works by inhibiting the action of DPP-4 . This inhibition allows incretin hormones to remain active for a longer period, thereby promoting insulin secretion and suppressing glucagon release. As a result, blood glucose levels are better regulated.
Biochemical Pathways
The compound’s action primarily affects the incretin pathway . By inhibiting DPP-4, it prolongs the activity of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, thereby helping to regulate blood glucose levels.
Pharmacokinetics
The pharmacokinetics of (3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone involve rapid absorption and elimination by both metabolism and renal clearance . After oral administration, maximal plasma concentrations are achieved within 1 hour . The majority of the administered dose is detected in the urine of dogs and humans and in the feces of rats . The compound is primarily metabolized by hydroxylation at the 5′ position of the pyrimidine ring, with other metabolic pathways including amide hydrolysis, N-dealkylation, and phase II metabolic pathways .
Result of Action
The molecular and cellular effects of the compound’s action include increased insulin secretion, decreased glucagon release, and improved regulation of blood glucose levels . These effects can be beneficial in the treatment of conditions such as type 2 diabetes.
Eigenschaften
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c1-6-4-7(12-15-6)8(14)13-3-2-9(10,11)5-13/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTUZOZVKDVFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2850223.png)

![N-[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2850228.png)



![N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2850236.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2850237.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2850238.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2850239.png)
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2850240.png)
